![molecular formula C10H12FNO3S B6247585 2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl sulfurofluoridate CAS No. 2411252-58-7](/img/no-structure.png)
2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl sulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound with the molecular formula C10H13N . It has an average mass of 147.217 Da and a monoisotopic mass of 147.104797 Da .
Molecular Structure Analysis
The molecular structure of 2,3,4,5-tetrahydro-1H-1-benzazepine consists of a benzene ring fused with a seven-membered diazepine ring .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl sulfurofluoridate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-aminobenzophenone", "sulfur tetrafluoride", "sodium hydride", "tetrahydrofuran", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 2-aminobenzophenone is reacted with sulfur tetrafluoride in the presence of sodium hydride and tetrahydrofuran to form 2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl sulfurofluoride.", "Step 2: The sulfurofluoride is then treated with acetic acid and hydrogen peroxide to oxidize the sulfur atom to a sulfone group.", "Step 3: The sulfone group is then reduced to a sulfide using sodium borohydride in the presence of ethanol.", "Step 4: Finally, the sulfide is fluorinated using potassium fluoride in the presence of sulfur tetrafluoride to form 2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl sulfurofluoridate." ] } | |
CAS RN |
2411252-58-7 |
Product Name |
2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl sulfurofluoridate |
Molecular Formula |
C10H12FNO3S |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.